molecular formula C24H32N4O4S2 B2905337 6-Isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-63-2

6-Isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2905337
CAS RN: 449768-63-2
M. Wt: 504.66
InChI Key: CMCQKRDKHMULBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a complex organic molecule that contains several functional groups. These include an isopropyl group, a sulfonyl group, an amide group, and a tetrahydrothienopyridine group. Each of these groups contributes to the overall properties of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of nitrogen and sulfur atoms within the ring structure is likely to have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the sulfonyl group could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .

Scientific Research Applications

Pharmacological Synthesis

Piperidine derivatives are crucial in drug design and play a significant role in the pharmaceutical industry. The compound may be involved in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Activity

The structural features of the compound suggest potential applications in anticancer therapies. Piperidine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in certain types of cancer .

Neuroprotective Agents

Given the neuroactive potential of piperidine derivatives, the compound could be researched for its neuroprotective properties. It might influence the activity of enzymes like acetylcholinesterase (AChE) or modulate oxidative stress parameters in neurological contexts .

Antiviral Agents

Piperidine derivatives have shown promise as antiviral agents. The compound could be part of a class of molecules that inhibit the replication of viruses such as influenza A and Coxsackie B4 virus, offering a new avenue for antiviral drug development .

Anti-HIV Activity

The molecule’s framework could be conducive to the development of anti-HIV drugs. Piperidine derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains, indicating the potential use of this compound in anti-HIV therapies .

Antimicrobial Properties

The compound’s structural complexity and the known activities of similar piperidine derivatives suggest it could be explored for antimicrobial properties. This includes potential activity against a broad spectrum of bacterial and fungal pathogens .

Anti-Inflammatory Applications

Piperidine derivatives are known to possess anti-inflammatory properties. The compound could be investigated for its efficacy in reducing inflammation, which is a common pathological feature in many chronic diseases .

Antidiabetic Potential

The compound may also be studied for its potential antidiabetic effects. Piperidine derivatives have been associated with pharmacological activities that could be beneficial in the management of diabetes, possibly through the modulation of insulin release or glucose metabolism .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

Without specific experimental data, it’s hard to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on optimizing its synthesis, improving its pharmacokinetics, and assessing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S2/c1-15(2)27-13-11-19-20(14-27)33-24(21(19)22(25)29)26-23(30)17-7-9-18(10-8-17)34(31,32)28-12-5-4-6-16(28)3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCQKRDKHMULBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.